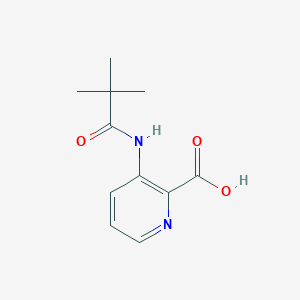

3-Pivalamidopicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pivalamidopicolinic acid, also known as 2-Pyridinecarboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-, is a compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol This compound is a derivative of picolinic acid, which is a pyridine carboxylic acid with a carboxyl group at the 2-position

Preparation Methods

The synthesis of 3-Pivalamidopicolinic acid involves several steps, typically starting with the preparation of the pivaloyl chloride and its subsequent reaction with picolinic acid derivatives. One common method involves the reaction of pivaloyl chloride with picolinic acid in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Chemical Reactions of Picolinic Acid

Picolinic acid, a precursor to 3-Pivalamidopicolinic acid, is involved in several chemical reactions :

-

Mitsunobu Reaction Picolinic acid serves as a substrate in the Mitsunobu reaction .

-

Hammick Reaction Picolinic acid reacts with ketones to yield pyridine-2-carbonols . The reaction is as follows :

NC5H4CO2H R2C O NC5H4CR2 OH CO2 -

Hydrogenation Picolinic acid hydrogenation gives piperidine-2-carboxylic acid, a precursor to the drug Mepivacaine .

Reactions of this compound

This compound can participate in various chemical reactions, and these reactions often require controlled conditions to avoid degradation or unwanted side reactions. For example, hydrolysis can be monitored using spectroscopic techniques to determine the extent of reaction completion.

Role as a Chelating Agent

Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . It can assist in the absorption of zinc(II) ions and other divalent or trivalent ions through the small intestine .

Scientific Research Applications

3-Pivalamidopicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and coordination compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pivalamidopicolinic acid involves its interaction with specific molecular targets and pathways. The pivalamide group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Pivalamidopicolinic acid can be compared with other picolinic acid derivatives, such as:

Picolinic acid: A simpler derivative with a carboxyl group at the 2-position.

Nicotinic acid: An isomer with the carboxyl group at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

The uniqueness of this compound lies in the presence of the pivalamide group, which imparts distinct chemical and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-Pivalamidopicolinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling picolinic acid derivatives with pivaloyl chloride under anhydrous conditions. Reaction parameters such as temperature (e.g., 0–5°C for acyl chloride activation), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity, validated by HPLC (>95%) and NMR spectroscopy (e.g., characteristic peaks for pivaloyl and pyridine moieties) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies functional groups and stereochemistry. For example, the pyridine ring protons appear as distinct downfield signals (δ 8.5–9.0 ppm). FT-IR spectroscopy verifies amide C=O stretching (~1650 cm⁻¹). X-ray crystallography (as in related picolinic acid derivatives) provides structural elucidation, including bond angles and packing arrangements .

Q. What is the hypothesized mechanism of action of this compound in pharmacological studies?

- Methodological Answer : Mechanistic studies often employ enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) and molecular docking simulations. For instance, interactions with metalloenzymes (e.g., carbonic anhydrase) are probed by monitoring pH shifts or competitive binding assays. Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on this compound’s bioavailability in different model systems?

- Methodological Answer : Apply the PICO(T) framework:

- Population : In vitro cell lines (e.g., Caco-2 for permeability) vs. in vivo rodent models.

- Intervention : Administer compound at varying doses (e.g., 10–100 µM) with controlled pH.

- Comparison : Use reference standards (e.g., proline derivatives) to benchmark absorption rates.

- Outcome : Quantify plasma concentrations via LC-MS/MS and correlate with solubility (logP) and permeability (Papp values).

- Time : Monitor pharmacokinetics over 24 hours .

Q. What strategies resolve discrepancies between computational predictions and experimental results for this compound’s binding affinity?

- Methodological Answer : Validate docking results with isothermal titration calorimetry (ITC) to measure binding constants (Kd). Adjust computational parameters (e.g., force fields, solvation models) to align with empirical data. Cross-check with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. How can reaction conditions be optimized to enhance the stereochemical purity of this compound during synthesis?

- Methodological Answer : Utilize chiral catalysts (e.g., BINAP-metal complexes) in asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic studies under varying temperatures and pressures identify optimal conditions for minimizing racemization .

Q. What experimental frameworks are recommended to compare in vitro enzyme inhibition data with in vivo efficacy for this compound?

- Methodological Answer : Employ a tiered approach:

- In vitro : Dose-response assays with recombinant enzymes (IC₅₀) and selectivity panels.

- Ex vivo : Tissue homogenate assays to assess metabolic stability.

- In vivo : Rodent models with biomarker analysis (e.g., urinary pH for carbonic anhydrase inhibitors). Use ANOVA to compare efficacy across models and adjust for covariates like bioavailability .

Q. How should researchers assess the stability of this compound under physiological conditions?

- Methodological Answer : Conduct forced degradation studies at pH 1–10 (simulating gastrointestinal tract) and elevated temperatures (40°C). Analyze degradation products via LC-MS and quantify half-life (t₁/₂) using first-order kinetics. Compare with accelerated stability testing (ICH guidelines) to predict shelf-life .

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) |

InChI Key |

HVQZBNBABSHFGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.